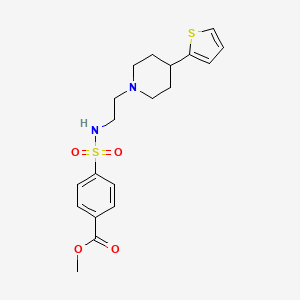

methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate” is a chemical compound. It is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction possessed great selectivity, high yields, and a broad substrate scope .Scientific Research Applications

Metabolic Studies and Toxicology

- In Vitro Metabolic Fate of Synthetic Cannabinoid Receptor Agonists : Studies have explored the metabolic pathways of synthetic cannabinoid receptor agonists, such as QMMSB and QMiPSB, identifying phase I and II metabolites and isozyme involvement in pooled human liver S9 fraction incubations. Ester hydrolysis emerged as a significant metabolic route, with monohydroxy and N-dealkyl metabolites detected alongside glucuronides. These findings underscore the importance of understanding metabolic processes for novel compounds, which could be relevant for the compound when considering its potential pharmacological properties or toxicity profiles (Richter et al., 2022).

Chemical Synthesis and Characterization

- Synthesis and Analytical Profiles of SCRAs : Research into the synthesis and analytical profiles of a group of synthetic cannabinoid receptor agonists, highlighting methods for characterizing these compounds. This work is critical for forensic and clinical investigations, offering a methodology that could be adapted for synthesizing and analyzing new compounds, including methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate, to understand their properties and potential applications (Brandt et al., 2020).

Pharmacological Implications

- Oxidative Metabolism of Novel Compounds : The study of the oxidative metabolism of novel antidepressants, such as Lu AA21004, offers insights into the enzymatic processes involved in the metabolism of new chemical entities. Understanding these pathways can help in predicting drug interactions, efficacy, and safety profiles of related compounds, potentially including this compound (Hvenegaard et al., 2012).

Material Science and Chemistry

- High-Refractive Index Polyimides : The synthesis of transparent polyimides from thiophenyl-substituted benzidines demonstrates the application of sulfur-containing compounds in creating materials with high refractive indices and good thermomechanical stability. Such research could inspire the exploration of other sulfur-containing compounds, including this compound, for material science applications (Tapaswi et al., 2015).

Future Directions

The future directions for research on “methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate” and similar compounds could include the development of more efficient synthesis methods , exploration of new pharmaceutical applications , and further investigation into their mechanisms of action. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research with many potential future directions.

Properties

IUPAC Name |

methyl 4-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-25-19(22)16-4-6-17(7-5-16)27(23,24)20-10-13-21-11-8-15(9-12-21)18-3-2-14-26-18/h2-7,14-15,20H,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTVGZGUPMJAFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2397714.png)

![N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2397717.png)

![2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2397718.png)

![Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B2397721.png)

![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)

![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)

![ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2397730.png)